3-N-(2-Fluoroethyl)spiperone
CAS No.: 106114-42-5
Cat. No.: VC20740045
Molecular Formula: C25H29F2N3O2
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 106114-42-5 |
---|---|
Molecular Formula | C25H29F2N3O2 |
Molecular Weight | 441.5 g/mol |
IUPAC Name | 3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
Standard InChI | InChI=1S/C25H29F2N3O2/c26-14-18-29-19-30(22-5-2-1-3-6-22)25(24(29)32)12-16-28(17-13-25)15-4-7-23(31)20-8-10-21(27)11-9-20/h1-3,5-6,8-11H,4,7,12-19H2 |
Standard InChI Key | MNARAEXGMVEFDO-UHFFFAOYSA-N |
SMILES | C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCF)CCCC(=O)C4=CC=C(C=C4)F |
Canonical SMILES | C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCF)CCCC(=O)C4=CC=C(C=C4)F |
Chemical Properties and Structure
Molecular Structure
3-N-(2-Fluoroethyl)spiperone belongs to the chemical class of butyrophenones and has the molecular formula C25H29F2N3O2. It is structurally similar to spiperone but contains a 2-fluoroethyl group attached to the nitrogen atom at position 3 of the molecule . This modification allows for radiolabeling, particularly with fluorine-18 for PET imaging applications, without significantly altering the pharmacological properties of the parent compound.
Physical and Chemical Characteristics
The molecular weight of 3-N-(2-Fluoroethyl)spiperone is 441.5 g/mol . The IUPAC name of this compound is 3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one . The compound has a complex structure with multiple functional groups, including a triazaspiro system, a fluoroethyl moiety, and a 4-fluorophenyl group.
Identifiers and Synonyms
Pharmacological Profile
Receptor Binding Characteristics
3-N-(2-Fluoroethyl)spiperone demonstrates high affinity for dopamine D2 receptors with an IC50 value of approximately 1.5 nM, which is comparable to spiperone . The binding profile shows:
-
High affinity for dopamine D2 receptors
-
High affinity for serotonin S2 receptors
-
Low affinity for alpha1-adrenergic receptors
This selective binding profile makes 3-N-(2-Fluoroethyl)spiperone particularly useful for neuroimaging applications focusing on dopaminergic systems.
Receptor Type | 3-N-(2-Fluoroethyl)spiperone | Spiperone |
---|---|---|
Dopamine D2 | High affinity | High affinity |
Serotonin S2 | High affinity | High affinity |
Alpha1-adrenergic | Low affinity | Low affinity |
Other sites | Negligible binding | Negligible binding |
In Vivo Studies
Non-human Primate Studies
PET studies in Macaca nemestrina monkeys demonstrated the dynamics of 3-N-(2-Fluoroethyl)spiperone binding in vivo. After intravenous bolus injection, serial PET scans revealed specific radioactivity accumulation in the striatum, which is rich in dopamine D2 receptors . In contrast, radioactivity concentration declined after 20 minutes in the frontal cortex (where serotonin receptors are present) and more rapidly in the cerebellum (representing non-specific binding) .
The specificity of binding was confirmed through various pharmacological manipulations:
-
Specific dopamine D2-receptor binding was saturated with increasing concentrations of radioligand
-
Binding was stereospecifically blocked with (+)butaclamol (0.5 mg/kg)
-
Only partial displacement was observed with spiperone (200 μg/kg, administered intravenously 90 minutes after 3-N-(2-Fluoroethyl)spiperone injection)
The rate of peripheral metabolism in monkeys was intermediate between rats and humans, showing the species-dependent nature of 3-N-(2-Fluoroethyl)spiperone metabolism .
Human Studies
In human PET studies, 3-N-(2-Fluoroethyl)spiperone facilitated visualization of radioactivity accumulation in the striatum, similar to patterns observed in monkeys and rodents . Notably, humans exhibited slower peripheral metabolism than both rodents and monkeys, with 54% of plasma radioactivity remaining as intact 3-N-(2-Fluoroethyl)spiperone after 2 hours . This relatively slow metabolism in humans enhances the utility of 3-N-(2-Fluoroethyl)spiperone for clinical PET imaging applications.
Applications in PET Imaging
Radiopharmaceutical Properties
3-N-(2-Fluoroethyl)spiperone, when labeled with fluorine-18, serves as an important radiopharmaceutical for PET imaging of dopamine D2 receptors . The compound is synthesized through N-alkylation processes, typically under no-carrier-added conditions to ensure high specific activity of the final product .
Neuroimaging Applications
The primary application of 3-N-(2-Fluoroethyl)spiperone is in the visualization and quantification of dopamine D2 receptors in the brain. This has important implications for research into various neurological and psychiatric disorders characterized by dopaminergic dysregulation, including:
-
Parkinson's disease
-
Schizophrenia
-
Drug addiction
-
Movement disorders
Research has shown that 3-N-(2-Fluoroethyl)spiperone is suitable for the quantitative estimation of dopamine D2-receptor sites using PET . This allows for non-invasive assessment of receptor density and distribution in both research subjects and clinical populations.
Comparative Advantages
Compared to other radioligands, 3-N-(2-Fluoroethyl)spiperone offers several advantages:
-
High specificity for dopamine D2 receptors
-
Good signal-to-noise ratio in target regions
-
Relatively slow metabolism in humans, providing a stable imaging window
-
Well-characterized binding profile similar to the established compound spiperone
This combination of properties makes 3-N-(2-Fluoroethyl)spiperone particularly valuable for dopamine receptor imaging in the human brain.
Metabolism and Pharmacokinetics
Metabolic Stability
Studies have revealed significant species differences in the metabolism of 3-N-(2-Fluoroethyl)spiperone. In rat brain, approximately 90% of the radioactivity remained as unmodified 3-N-(2-Fluoroethyl)spiperone for up to 4 hours after injection, indicating high metabolic stability in the central nervous system .
Distribution and Clearance
Following intravenous administration, 3-N-(2-Fluoroethyl)spiperone shows a distribution pattern consistent with its receptor binding profile:
-
High accumulation in the striatum (rich in D2 receptors)
-
Moderate accumulation in the frontal cortex (containing serotonin receptors)
-
Low accumulation in the cerebellum (representing non-specific binding)
The clearance patterns also differ between regions, with radioactivity concentration declining after 20 minutes in the frontal cortex and more rapidly in the cerebellum, while remaining elevated in the striatum due to specific receptor binding .
Research Applications and Future Directions
Current Research Applications
3-N-(2-Fluoroethyl)spiperone has been utilized in various research contexts, including:
-
Basic neuroscience research investigating dopamine receptor distribution and function
-
Studies of neurological and psychiatric disorders
-
Pharmacological studies examining receptor occupancy of antipsychotic medications
-
Investigation of age-related changes in dopamine receptor density
Emerging Research
Recent research has begun exploring the effects of medications on 3-N-(2-Fluoroethyl)spiperone binding. For example, chronic treatment with fluvoxamine has been shown to significantly increase the in vivo binding of fluorine-18 labeled 3-N-(2-Fluoroethyl)spiperone in the frontal and occipital cortex of drug-naive unipolar depressed patients . This finding may reflect modifications in serotonin 5HT2 binding capacity secondary to changes in cortical serotonin activity, highlighting the potential utility of 3-N-(2-Fluoroethyl)spiperone in studying treatment effects on neurotransmitter systems .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume